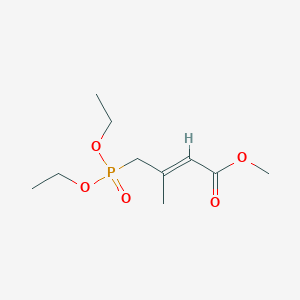

Methyl 4-(diethyl phosphono)-3-methylbut-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

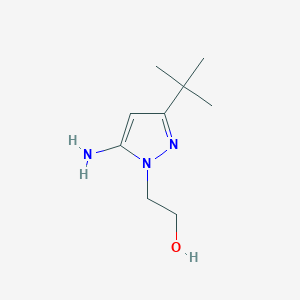

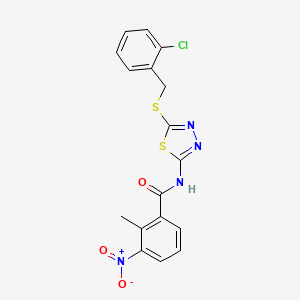

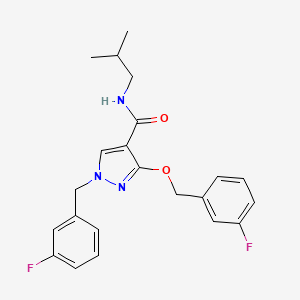

“Methyl 4-(diethyl phosphono)-3-methylbut-2-enoate” is a complex organic compound. It is a type of phosphonate, which are organic compounds containing a phosphonate group . Phosphonates are often used in various biomedical applications as they serve as suitable non-hydrolyzable phosphate mimics .

Synthesis Analysis

The synthesis of phosphonates has been studied extensively. A paper published in the Journal of Molecular Modeling discusses the selective esterification of phosphonic acids . The paper reports straightforward and selective synthetic procedures for mono- and diesterification of phosphonic acids . Triethyl orthoacetate was found to be the best reagent as well as a solvent for the performed transformations .

Chemical Reactions Analysis

The chemical reactions involving phosphonates have been studied. For instance, the microwave dealkylation of trimethyl- and triethyl phosphonoacetate is greatly accelerated in aprotic solvents having both low and high dialectric constants .

Scientific Research Applications

Corrosion Inhibition

Research has demonstrated the efficacy of phosphonate-based compounds, including α-aminophosphonates and diethyl (phenylamino) methyl phosphonate derivatives, as corrosion inhibitors for metals in acidic environments. These inhibitors exhibit high efficiency, acting predominantly as cathodic inhibitors by forming a protective layer on the metal surface. Their performance is supported by both experimental and theoretical approaches, including weight loss measurements, potentiodynamic polarization studies, and quantum chemical calculations (Gupta et al., 2017); (Moumeni et al., 2020).

Catalysis and Organic Synthesis

Phosphonate esters play a crucial role in organic synthesis, particularly in the Wittig reaction, where they are utilized to create various carbon-carbon double bond configurations with high stereochemical control. Studies have explored their application in generating α,β-unsaturated phosphonates and cyclohexenes through [3 + 2] cycloaddition and [4 + 2] annulation reactions, offering a versatile toolkit for synthesizing complex organic molecules (Zhang & Shi, 2013); (Tran & Kwon, 2007).

Material Science

In the field of material science, phosphonate compounds, such as diethyl(methyl)(isobutyl)phosphonium hexafluorophosphate, have been investigated for their potential uses as solid electrolytes in energy storage and light harvesting devices. These studies include molecular dynamics simulations to understand their structural and dynamic properties across various temperatures (Carignano, 2013).

Environmental and Biotechnological Applications

Phosphonates are also studied for their environmental impact and potential biotechnological applications. This includes their photodegradation in water, which is a critical aspect of understanding their environmental fate and degradation pathways. Research has shown that certain phosphonates can undergo UV light conversion, which is enhanced in the presence of iron, leading to the formation of less harmful by-products (Lesueur et al., 2005).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Methyl 4-(diethyl phosphono)-3-methylbut-2-enoate is a complex organic compoundSimilar compounds, such as diethyl 4-methylbenzylphosphonate, have been found to interact with enzymes like parathion hydrolase in organisms like brevundimonas diminuta and flavobacterium sp .

Biochemical Pathways

Related compounds have been implicated in the methylerythritol 4-phosphate (mep) pathway . This pathway is involved in the synthesis of isoprenoid precursors, which are essential for a variety of biological functions.

properties

IUPAC Name |

methyl (E)-4-diethoxyphosphoryl-3-methylbut-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19O5P/c1-5-14-16(12,15-6-2)8-9(3)7-10(11)13-4/h7H,5-6,8H2,1-4H3/b9-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBBRMCHLUWPZKH-VQHVLOKHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC(=CC(=O)OC)C)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(C/C(=C/C(=O)OC)/C)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19O5P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2764533.png)

![Methyl 2-amino-2-[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2764537.png)

![2-chloro-N-[(4-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B2764544.png)

![2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B2764545.png)

![3-[3-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2764552.png)

![Ethyl 2-[(2,5-dichlorothiophene-3-carbonyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2764555.png)